N-cyclohexyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide
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Overview
Description
N-cyclohexyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide: is a complex organic compound with a molecular formula of C23H26N2O3. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining popularity due to its green chemistry approach and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-cyclohexyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide is used as an intermediate in the synthesis of various organic compounds .
Biology: In biology, this compound is studied for its potential biological activities, including antioxidant and antibacterial properties .
Medicine: In medicine, benzamide derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties .
Industry: In industry, benzamide derivatives are used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide
- N-cyclohexyl-2-[(4-methoxybenzoyl)amino]benzamide
Uniqueness: N-cyclohexyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. For instance, the presence of the cyclohexyl group and the methoxyphenyl moiety may influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C23H28N2O3 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[3-(4-methoxyphenyl)propanoylamino]benzamide |
InChI |
InChI=1S/C23H28N2O3/c1-28-19-14-11-17(12-15-19)13-16-22(26)25-21-10-6-5-9-20(21)23(27)24-18-7-3-2-4-8-18/h5-6,9-12,14-15,18H,2-4,7-8,13,16H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
VFBPAKVFXSQDFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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